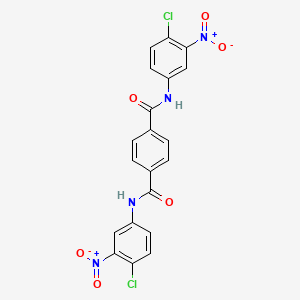![molecular formula C22H22F7N3O5S2 B4541122 methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[({[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4541122.png)
methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[({[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate
Vue d'ensemble
Description
This compound belongs to a class of substances that demonstrate significant chemical versatility due to their multifaceted functional groups. These include dimethylamino, tetrafluoropropoxy, trifluoroethoxy, carbonothioyl, and thiophenecarboxylate moieties, contributing to its unique properties and reactivity.
Synthesis Analysis
Synthesis techniques for similar compounds often involve multi-step reactions, starting with the preparation of core structures followed by the successive introduction of functional groups. For instance, methods like anionic polymerization in the presence of specific counterions in solvents such as tetrahydrofuran have been explored for related methyl methacrylate polymers, showcasing controlled polymerization kinetics and molecular weight distributions (Baskaran & Müller, 2000).
Molecular Structure Analysis
The molecular structure of compounds with complex functionalities often exhibits significant stereochemical and electronic characteristics. For example, studies on proton tautomerism and stereoisomerism in related thiazolones have shown the importance of the arrangement of functional groups in determining the molecular conformation and electronic properties (Pyrih et al., 2023).
Propriétés
IUPAC Name |
methyl 5-(dimethylcarbamoyl)-4-methyl-2-[[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamothioylamino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F7N3O5S2/c1-10-14(18(34)35-4)16(39-15(10)17(33)32(2)3)31-20(38)30-11-5-12(36-8-21(25,26)19(23)24)7-13(6-11)37-9-22(27,28)29/h5-7,19H,8-9H2,1-4H3,(H2,30,31,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHGIWDMDXHYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=S)NC2=CC(=CC(=C2)OCC(F)(F)F)OCC(C(F)F)(F)F)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F7N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-({1-[(4-tert-butylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4541041.png)
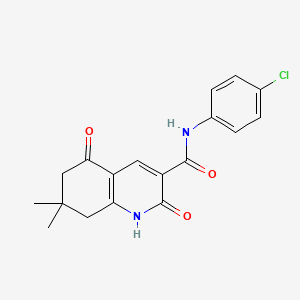
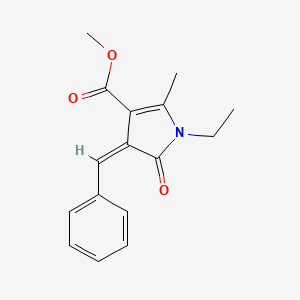
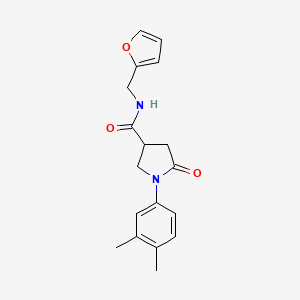

![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B4541074.png)
![N-[3-(acetylamino)phenyl]-6-chloroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4541077.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4541083.png)
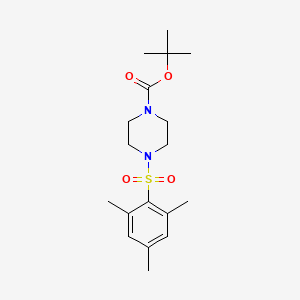
![N-methyl-N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4541102.png)
![3-(1,3-benzodioxol-5-yl)-N-(4-sec-butylphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4541110.png)
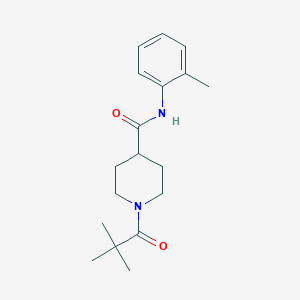
![ethyl 3-[(N,N-diethylglycyl)amino]-4-methylbenzoate](/img/structure/B4541134.png)
